HSDB 1949

概要

科学的研究の応用

Transcrocetinate has a wide range of scientific research applications, including :

Medicine: It is being investigated for its potential to treat conditions caused by hypoxia or ischemia, such as stroke, myocardial infarction, and peripheral artery disease. It has shown promise in improving oxygenation in hypoxic tissues and enhancing the effectiveness of radiation therapy in cancer treatment.

Biology: Studies have shown that transcrocetinate can provide neuroprotection by reducing the production of neurotoxic molecules.

Chemistry: It is used in research to study the diffusion of oxygen in aqueous solutions and its effects on various chemical reactions.

Industry: Transcrocetinate is being explored for its potential use in enhancing oxygenation in industrial processes where oxygen diffusion is critical.

準備方法

トランスクロセチネートは、クロセチンと水酸化ナトリウムを反応させることによって合成できます。この反応は、クロセチンのトランス異性体のナトリウム塩の形成を伴います。 このプロセスには、通常、次の手順が含まれます :

クロセチンの抽出: クロセチンは、クロッカス花やクチナシ果実などの天然源から抽出されます。

水酸化ナトリウムとの反応: 抽出されたクロセチンは、水酸化ナトリウムと反応してトランスクロセチネートナトリウムを生成します。

精製: 生成された生成物は、目的の化合物を得るために精製されます。

化学反応の分析

トランスクロセチネートは、次のようなさまざまな化学反応を起こします。

酸化: トランスクロセチネートは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化反応を起こす可能性があります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 置換反応が発生する可能性があり、化合物の官能基が特定の条件下で別の基に置き換えられます。

これらの反応で使用される一般的な試薬と条件は次のとおりです。

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム。

溶媒: エタノールやメタノールなどの有機溶媒。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

トランスクロセチネートは、次のような幅広い科学研究への応用があります :

医学: 脳卒中、心筋梗塞、末梢動脈疾患などの低酸素症または虚血によって引き起こされる状態の治療の可能性について調査されています。低酸素組織の酸素化を改善し、癌治療における放射線療法の有効性を高めるという有望な結果を示しています。

生物学: トランスクロセチネートは、神経毒性分子の産生を抑制することにより、神経保護効果を発揮することが研究で示されています。

化学: 水溶液中の酸素の拡散とさまざまな化学反応への影響を研究するために研究で使用されています。

産業: トランスクロセチネートは、酸素拡散が重要な産業プロセスにおける酸素化を向上させるための潜在的な用途について検討されています。

作用機序

トランスクロセチネートは、血液プラズマを介した酸素の拡散速度を上げることで効果を発揮します。 これは、プラズマ中の水分子構造を変化させ、水分子間に追加の水素結合を形成させることによって達成されます . この水素結合の強化により、赤血球から低酸素組織への酸素の移動が促進され、酸素化が改善されます。

類似化合物との比較

トランスクロセチネートは、その特定の作用機序と低酸素組織の酸素化を改善する能力により、酸素拡散促進化合物の中でもユニークな存在です。 類似の化合物には、次のようなものがあります :

クロセチン: トランスクロセチネートが由来する親化合物。クロセチンそのものに神経保護作用と抗炎症作用があります。

トランスナトリウムクロセチネート: 低酸素症および虚血の治療における潜在的な用途について研究されているトランスクロセチネートの別の形態。

双極性トランスカロテノイド塩: トランスクロセチネートが属する酸素拡散促進化合物のサブクラス。

トランスクロセチネートは、血液プラズマ中の水分子構造を変化させることで酸素拡散を促進する特定の能力により際立っており、さまざまな医療および産業用途に価値のある化合物となっています。

特性

IUPAC Name |

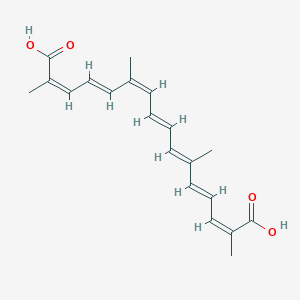

2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANKHBYNKQNAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865402 | |

| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8022-19-3, 873378-86-0 | |

| Record name | Oils, saffron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFFRON OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

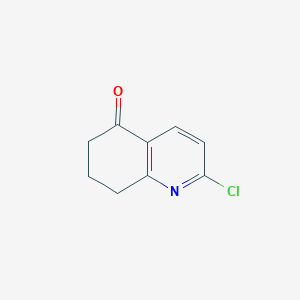

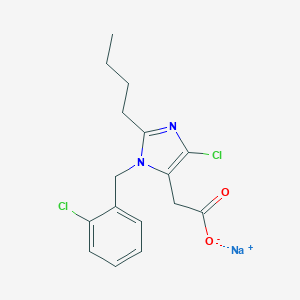

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges associated with traditional saffron oil hydrogenation methods, and what alternative approaches are being explored?

A1: Traditional saffron oil hydrogenation methods, while established, often encounter difficulties in achieving optimal physicochemical parameters and yields that meet regulatory standards []. This highlights the need for improved techniques. One promising avenue is the development of advanced saffron oil hydrogenation technologies and the identification of optimal process conditions to enhance efficiency and product quality []. Researchers are also investigating encapsulation techniques using biocompatible materials like chitosan and Arabic gum to create nanoparticles containing saffron essential oil []. This approach aims to improve stability, solubility, and potentially enhance its bioavailability and therapeutic applications.

Q2: How can Response Surface Methodology (RSM) be applied to optimize the formulation of saffron essential oil nanoparticles?

A2: RSM, utilizing a Box-Behnken design, has proven effective in identifying optimal conditions for producing saffron essential oil nanoparticles []. This statistical approach allows researchers to systematically investigate the impact of multiple variables, such as the concentrations of Low Molecular Weight Chitosan (LWCS) and Arabic gum, as well as the ratio of core to wall material, on critical nanoparticle characteristics []. By analyzing the relationships between these variables and responses like z-average size, polydispersity index (PDI), and zeta potential, researchers can pinpoint the optimal formulation for desired nanoparticle properties.

Q3: What is the significance of zeta potential in saffron essential oil nanoparticle formulations?

A3: Zeta potential plays a crucial role in nanoparticle stability. In the context of saffron essential oil encapsulated within chitosan-Arabic gum nanoparticles, the ratio of oil to the wall materials significantly influences the zeta potential []. Achieving a suitable zeta potential value is essential for preventing nanoparticle aggregation, ensuring a stable and homogenous dispersion. This is particularly important for potential applications in drug delivery or other fields where consistent particle size and distribution are paramount.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)